

Comprehensive Spectroscopic Characterization of 4-(2,6-Dimethylphenoxy)piperidine: A Technical Guide

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Compound of Interest

Compound Name:	4-(2,6-Dimethylphenoxy)piperidine
CAS No.:	1017048-01-9
Cat. No.:	B3374083

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Executive Summary

As drug development increasingly relies on complex heterocyclic building blocks, the rigorous structural validation of synthetic intermediates becomes paramount. **4-(2,6-Dimethylphenoxy)piperidine** (Molecular Formula: C₁₃H₁₉NO, MW: 205.30 g/mol) is a critical aryloxy piperidine scaffold often utilized in the synthesis of ion channel blockers and GPCR-targeting therapeutics.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and MS) of **4-(2,6-Dimethylphenoxy)piperidine**. Designed for analytical scientists and researchers, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute data integrity[1].

Chemical Context & Structural Significance

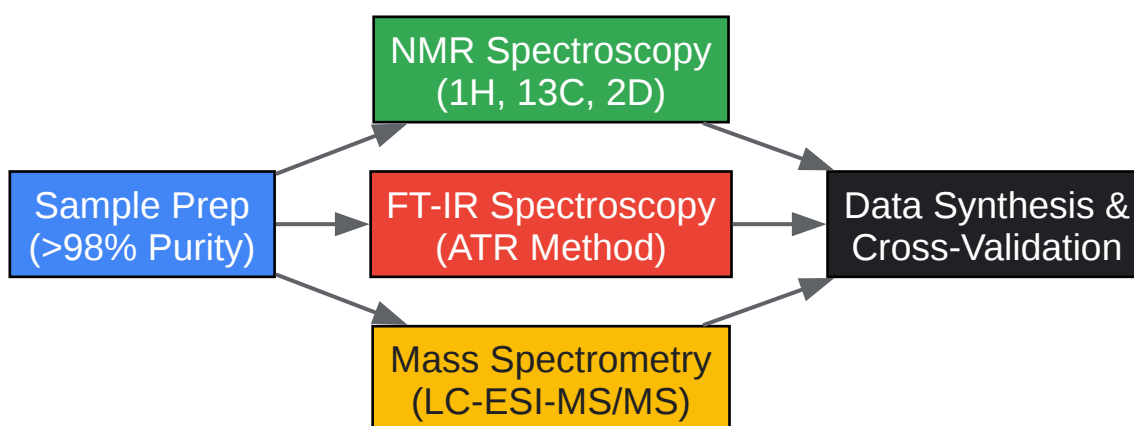
The molecule consists of a basic secondary amine (piperidine) linked via an ether oxygen at the C4 position to a sterically hindered 2,6-dimethylphenyl ring. This specific topology dictates

its spectroscopic behavior:

- Steric Hindrance: The ortho-methyl groups restrict the rotation of the aromatic ring, influencing the relaxation times and coupling constants in NMR.
- Electronic Effects: The ether oxygen acts as a strong electron-withdrawing group via induction, significantly deshielding the adjacent aliphatic protons, while simultaneously donating electron density into the aromatic ring via resonance.
- Basicity: The piperidine nitrogen is highly basic ($pK_a \sim 10$), making it the primary site for protonation in Electrospray Ionization Mass Spectrometry (ESI-MS)[2].

Self-Validating Experimental Workflows

To prevent false-positive structural confirmations, analytical workflows must be self-validating. This means every protocol incorporates internal checks (e.g., internal standards, blank runs) to verify instrument performance before data acquisition.



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Fig 1: Multi-modal spectroscopic workflow for structural validation.

Sample Preparation & Integrity

- Purity Verification: Before spectroscopic analysis, sample purity must be confirmed via UPLC-UV to be >98%. Impurities directly compromise NMR integration and can suppress MS ionization.

- Solvent Selection: For NMR, Chloroform-d (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) is selected. CDCl_3 readily dissolves the free base, while TMS provides an absolute zero-point calibration ($\delta = 0.00$ ppm), validating the chemical shift axis[2].

Instrumental Protocols

- NMR Protocol: Tune the probe to ^1H (400 MHz) and ^{13}C (100 MHz) frequencies. Causality: Rigorous shimming on the deuterium lock signal is mandatory; poor magnetic field homogeneity artificially broadens peaks, obscuring the fine J-coupling necessary to assign the piperidine ring's axial/equatorial protons[2].
- FT-IR Protocol: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. Causality: KBr is highly hygroscopic. Absorbed water yields a broad O-H stretch that masks the critical secondary amine N-H stretch (~ 3300 cm^{-1}). ATR allows neat solid analysis, eliminating this artifact.
- MS Protocol: High-Resolution LC-ESI-MS/MS in positive ion mode. The sample is dissolved in 50:50 MeOH:H₂O with 0.1% Formic Acid. Causality: Formic acid ensures the quantitative protonation of the piperidine nitrogen, maximizing the $[\text{M}+\text{H}]^+$ signal intensity[2].

In-Depth Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are the definitive tools for mapping the carbon-hydrogen framework. The data below illustrates the expected shifts and the mechanistic reasoning behind each assignment.

Table 1: ^1H and ^{13}C NMR Assignments (in CDCl_3 at 400/100 MHz)

Position	¹ H Shift (ppm)	Multiplicity	J (Hz)	¹³ C Shift (ppm)	Assignment Causality
Ar-CH ₃	2.25	s (6H)	-	16.5	The two methyl groups are chemically equivalent due to the symmetry of the 2,6-disubstituted ring, yielding a sharp 6-proton singlet.
Ar-C2, C6	-	-	-	130.5	Quaternary aromatic carbons bearing the methyl groups.
Ar-C3, C5	7.00	d (2H)	7.5	128.8	Meta protons, split into a doublet by the adjacent para proton.
Ar-C4	6.90	t (1H)	7.5	123.5	Para proton, split into a triplet by the two equivalent meta protons.
Ar-C1	-	-	-	155.0	Quaternary carbon attached

directly to the electronegative ether oxygen, resulting in extreme downfield deshielding.

Methine proton on the piperidine ring. The adjacent oxygen withdraws electron density, shifting it downfield from a typical ~1.5 ppm alkane shift.

Pip-C4	4.20	tt (1H)	8.0, 4.0	72.5
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Pip-C2, C6	3.10 (eq) 2.70 (ax)	dt (2H)td (2H)	12.5, 4.0	44.2
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Methylene protons adjacent to the nitrogen. The axial and equatorial protons reside in different magnetic environments, splitting the signal.

Pip-C3, C5	2.00 (eq)1.60 (ax)	m (2H)m (2H)	-	32.8	Aliphatic methylenes forming the backbone of the piperidine ring.
Pip-NH	1.80	br s (1H)	-	-	Broad signal due to quadrupolar relaxation of the ¹⁴ N nucleus and rapid chemical exchange.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation by confirming the presence of specific functional groups that might be ambiguous in MS.

Table 2: Key FT-IR Vibrational Modes (ATR Method)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Diagnostic Significance & Causality
~3300	N-H Stretch	Medium, Broad	Confirms the secondary amine. Broadening is due to intermolecular hydrogen bonding in the solid state.
3020	C-H Stretch (sp ²)	Weak	Validates the presence of the unsaturated aromatic ring.
2950, 2850	C-H Stretch (sp ³)	Strong	Represents the aliphatic C-H bonds of the piperidine ring and the aromatic methyl groups.
1595, 1475	C=C Aromatic	Medium	Skeletal vibrations of the benzene ring.
1220	C-O-C Asym. Stretch	Strong	Primary Diagnostic Marker: Confirms the alkyl aryl ether linkage. The dipole moment change during this asymmetric stretch is large, resulting in a highly intense peak.
765	C-H Out-of-plane	Strong	Characteristic bending mode for 1,2,3-trisubstituted benzene rings, verifying the substitution pattern.

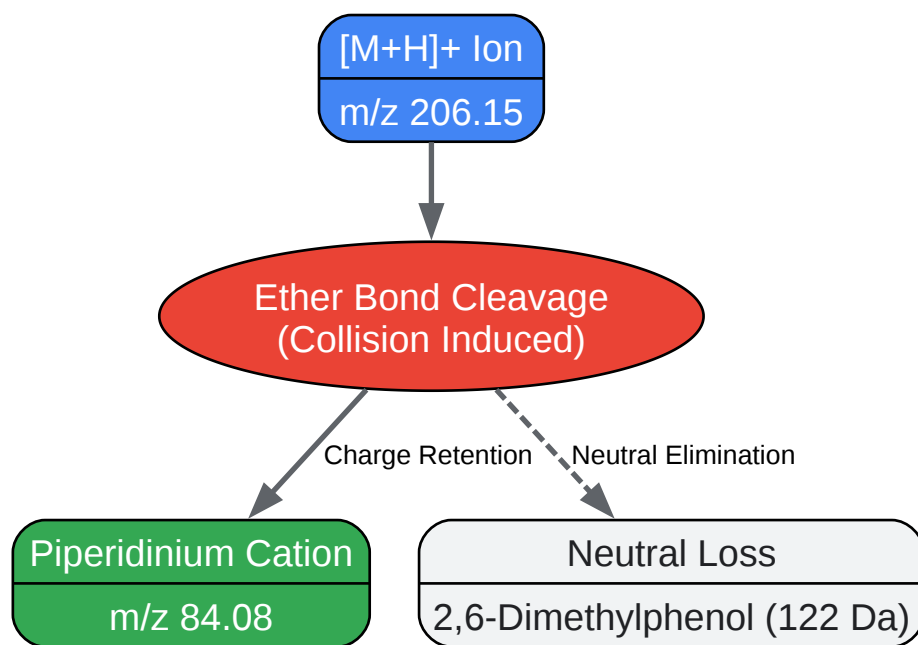
Mass Spectrometry (LC-ESI-MS/MS)

Collision-Induced Dissociation (CID) in tandem mass spectrometry provides sequence-like structural confirmation. When the $[M+H]^+$ precursor ion is isolated and subjected to collisions with an inert gas (e.g., Argon), it fragments along predictable thermodynamic pathways[3].

Table 3: ESI-MS/MS Fragmentation Data

m/z	Ion Type	Relative Abundance	Structural Implication
206.15	$[M+H]^+$	100% (Base Peak)	Confirms the intact molecular weight of the free base (Exact Mass: 205.146 Da)[1].
84.08	$[\text{Fragment}]^+$	High	Piperidinium cation formed via heterolytic cleavage of the ether bond.
122.07	Neutral Loss	N/A	Loss of 2,6-dimethylphenol, verifying the aryloxy moiety[3].

Mechanistic Causality of Fragmentation: Upon protonation in the ESI source, the charge localizes on the most basic site: the piperidine nitrogen. During CID, the weakest bond in the system—the C-O ether linkage—undergoes heterolytic cleavage. Because the positive charge is highly stabilized on the nitrogen atom, the piperidine ring retains the charge (forming the m/z 84 fragment), while the 2,6-dimethylphenoxy group is expelled as a neutral 2,6-dimethylphenol molecule (122 Da). This "charge-retention" fragmentation is a hallmark of aryloxy-aliphatic amines[3].



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Fig 2: Primary ESI-MS/MS fragmentation pathway via ether bond cleavage.

Conclusion

The comprehensive characterization of **4-(2,6-Dimethylphenoxy)piperidine** requires a multi-modal approach. By leveraging the deshielding effects observed in $^1\text{H}/^{13}\text{C}$ NMR, the diagnostic C-O-C asymmetric stretch in FT-IR, and the predictable charge-retention fragmentation pathways in ESI-MS/MS, analytical scientists can achieve absolute structural certainty. Implementing these self-validating protocols ensures that downstream drug development efforts are built upon a foundation of unimpeachable chemical integrity.

References

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Sources

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